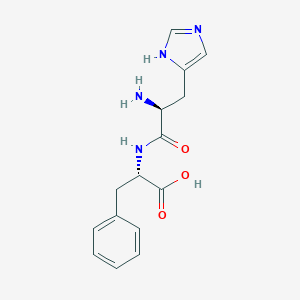
N-(2-cyano-1-thiophen-2-ylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is an organic compound with the molecular formula C9H10N2OS It is characterized by the presence of a cyano group (–CN) and a thienyl group (a sulfur-containing five-membered ring) attached to an ethyl acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1-thiophen-2-ylethyl)acetamide typically involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base, followed by acetylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyano-1-thiophen-2-ylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated thienyl derivatives
Applications De Recherche Scientifique
N-(2-cyano-1-thiophen-2-ylethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-cyano-1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the thienyl group can participate in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Cyano-2-ethylhexyl)acetamide
- 2-Cyano-N-[1-(4-ethylphenyl)ethyl]acetamide
- N-2-thienylacetamide
Uniqueness
N-(2-cyano-1-thiophen-2-ylethyl)acetamide is unique due to the presence of both a cyano group and a thienyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
17770-30-8 |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
N-(2-cyano-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C9H10N2OS/c1-7(12)11-8(4-5-10)9-3-2-6-13-9/h2-3,6,8H,4H2,1H3,(H,11,12) |
Clé InChI |
NJKMZAVDAFBTHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC#N)C1=CC=CS1 |
SMILES canonique |
CC(=O)NC(CC#N)C1=CC=CS1 |
Synonymes |
N-[1-Cyano-1-(2-thienyl)ethyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,9-Dihydro-9-methyl-3H-imidazo[1,2-a]indolo[3,2-c]quinoline](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)









